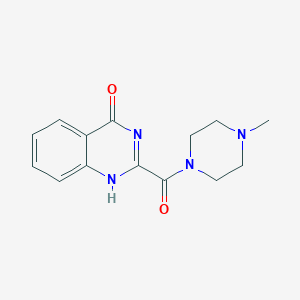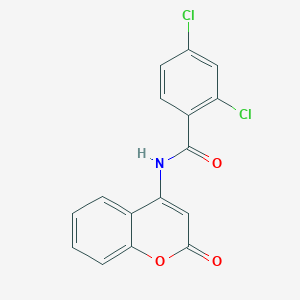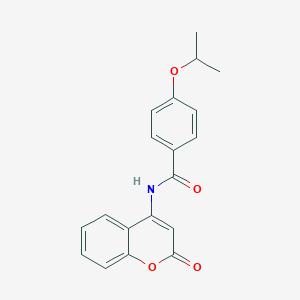
1-Methyl-4-(cyclohexylcarbamoyl)pyridinium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methyl-4-(cyclohexylcarbamoyl)pyridinium is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as MCCP and is commonly used as a reagent in organic chemistry. MCCP is a quaternary ammonium salt that is typically synthesized by reacting pyridine with cyclohexyl isocyanate and methyl iodide. In
作用機序
The mechanism of action of MCCP is not well understood. However, it is believed that MCCP acts as a nucleophile and attacks electrophilic substrates. This reaction results in the formation of a covalent bond between the substrate and MCCP.
Biochemical and Physiological Effects:
MCCP has not been extensively studied for its biochemical and physiological effects. However, it is known to be relatively non-toxic and has low acute toxicity. MCCP has been shown to be stable under a wide range of conditions, making it a useful reagent in organic chemistry.
実験室実験の利点と制限
MCCP has several advantages for use in lab experiments. It is a stable reagent that can be easily synthesized and purified. MCCP is also relatively non-toxic and has low acute toxicity. However, one limitation of MCCP is that its mechanism of action is not well understood, which may limit its use in certain experiments.
将来の方向性
There are several future directions for the study of MCCP. One area of research could focus on determining the mechanism of action of MCCP. Understanding the mechanism of action could lead to the development of new applications for MCCP in organic chemistry. Another area of research could focus on the use of MCCP in the preparation of immobilized enzymes for use in biocatalysis. Finally, the use of MCCP as a chiral auxiliary in asymmetric synthesis could be further explored, potentially leading to the development of new synthetic methods.
合成法
The synthesis of MCCP involves the reaction of pyridine with cyclohexyl isocyanate and methyl iodide. The reaction takes place in anhydrous conditions and is typically carried out in a solvent such as acetonitrile. The reaction yields MCCP as a white crystalline powder, which can be purified through recrystallization.
科学的研究の応用
MCCP has been extensively studied for its potential applications in scientific research. It is commonly used as a reagent in organic chemistry, particularly in the synthesis of carbamates and ureas. MCCP has also been used in the preparation of immobilized enzymes and as a chiral auxiliary in asymmetric synthesis.
特性
分子式 |
C13H19N2O+ |
|---|---|
分子量 |
219.3 g/mol |
IUPAC名 |
N-cyclohexyl-1-methylpyridin-1-ium-4-carboxamide |
InChI |
InChI=1S/C13H18N2O/c1-15-9-7-11(8-10-15)13(16)14-12-5-3-2-4-6-12/h7-10,12H,2-6H2,1H3/p+1 |
InChIキー |
UWXXDHWOPNLUTI-UHFFFAOYSA-O |
SMILES |
C[N+]1=CC=C(C=C1)C(=O)NC2CCCCC2 |
正規SMILES |
C[N+]1=CC=C(C=C1)C(=O)NC2CCCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[2-(dimethylamino)ethyl]-1,2,3-benzotriazin-4(3H)-one](/img/structure/B252016.png)
![3-benzyl-4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2H-chromen-2-one](/img/structure/B252022.png)

![3-[3-(dimethylamino)propyl]-4(3H)-quinazolinone](/img/structure/B252025.png)

![N-{2-[(phenylsulfonyl)amino]ethyl}pyrazine-2-carboxamide](/img/structure/B252035.png)
![N-[2-({[3-(benzyloxy)phenyl]carbonyl}amino)ethyl]pyrazine-2-carboxamide](/img/structure/B252036.png)
![N-[2-(2-naphthoylamino)ethyl]-2-pyrazinecarboxamide](/img/structure/B252037.png)
![5-bromo-N-{2-[(2-thienylcarbonyl)amino]ethyl}-2-furamide](/img/structure/B252045.png)
![N-(2-{[(4-chlorophenyl)acetyl]amino}ethyl)thiophene-2-carboxamide](/img/structure/B252046.png)
![N-(2-{[(2-methoxy-3-methylphenyl)carbonyl]amino}ethyl)thiophene-2-carboxamide](/img/structure/B252047.png)
![N-(2-{[(4-chloro-3-methylphenoxy)acetyl]amino}ethyl)thiophene-2-carboxamide](/img/structure/B252048.png)

![N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]benzenesulfonamide](/img/structure/B252073.png)
